5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, fused with a pyridine ring
Preparation Methods
The synthesis of 5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe final step typically involves the formation of the carboxamide group through an amidation reaction .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboxamide group to an amine or the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles .
Scientific Research Applications
5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may modify its structure to enhance its pharmacological properties and develop new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Benzothiophene derivatives: These compounds share the benzothiophene core but differ in the functional groups attached. They may exhibit different chemical reactivity and biological activities.
Pyridine derivatives: Compounds with a pyridine ring may have similar properties but differ in their overall structure and functionality.
Carboxamide derivatives: These compounds contain the carboxamide group but may have different core structures, leading to variations in their properties and applications.
The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-10-3-4-14-12(7-10)8-15(20-14)16(19)18-13-5-6-17-9-11(13)2/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJFALCJRIIPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NC3=C(C=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.